An In-depth Technical Guide to the Chemical Properties and Structure of Zinc Aspartate
An In-depth Technical Guide to the Chemical Properties and Structure of Zinc Aspartate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc aspartate is a chelated form of the essential mineral zinc, where zinc ions are bound to the amino acid L-aspartic acid. This complex is of significant interest in pharmaceutical and nutraceutical fields due to its potential for enhanced bioavailability compared to inorganic zinc salts. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of zinc aspartate, tailored for a scientific audience.
Chemical and Physical Properties
Zinc aspartate is typically a white, odorless, crystalline powder with a slightly salty taste. It is known to be hygroscopic, readily absorbing moisture from the air.[1] While generally described as insoluble in water, it is soluble in dilute hydrochloric acid.[2][3][4]
Data Presentation
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂N₂O₈Zn | [5][6] |
| Molecular Weight | 329.6 g/mol | [5][7] |
| Appearance | White crystalline powder | [2][5] |
| Solubility in Water | Insoluble (quantitative data not readily available) | [2][3][4][8] |
| Solubility in Dilute HCl | Soluble (quantitative data not readily available) | [2][3][4] |
| Melting Point | Data not readily available | - |
| Decomposition | Hazardous decomposition products (carbon dioxide, carbon monoxide, zinc oxides) may form when heated to decomposition. | - |
| Stability | Stable under ordinary conditions of use and storage. | - |
| Shelf Life | 3 years at 20°C as a powder. | [5] |
Chemical Structure and Coordination Chemistry
Zinc aspartate is a coordination complex where a central zinc ion (Zn²⁺) is chelated by two L-aspartate anions.[5] The aspartate ligands coordinate with the zinc ion through the amino group and one of the carboxylate oxygen atoms, forming stable chelate rings. This chelation is crucial for its distinct chemical properties and biological activity.
The coordination geometry around the zinc ion can vary. In a homochiral three-dimensional zinc aspartate framework, zinc has been observed to display three distinct coordination geometries. The flexibility of the aspartate ligand allows for multiple coordination modes.
Visualization of Chemical Structure
Figure 1: 2D representation of the coordination of a central zinc ion with two L-aspartate molecules.
Experimental Protocols
Synthesis of Zinc Aspartate (Low-Temperature Solid-Phase Method)
This protocol is adapted from a patented method for the low-temperature solid-phase synthesis of zinc aspartate.[9]
Materials:
-
L-Aspartic acid powder
-
Basic zinc carbonate [ZnCO₃·2Zn(OH)₂·H₂O] powder
-
Distilled water
-
Mortar and pestle
-
Drying oven
Procedure:
-
Uniformly mix L-aspartic acid powder and basic zinc carbonate powder in a 6:1 molar ratio in a mortar.[9]
-
Add distilled water to the mixture to achieve a water content of 20-40% of the total weight of the powders.[9]
-
Continue to mix thoroughly until a homogeneous paste is formed.
-
Transfer the material to a drying oven and heat at a temperature between 50-100°C.[9] The reaction and drying occur concurrently.
-
Continue heating until the product is completely dry.
-
The resulting solid zinc aspartate can be crushed to obtain a fine powder.[9]
Spectroscopic Analysis
FT-IR spectroscopy is a valuable tool for confirming the coordination of the zinc ion with the aspartate ligand.
Methodology:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the synthesized zinc aspartate powder.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Collection: Record the spectrum in the range of 4000-400 cm⁻¹.
Expected Vibrational Signatures: The key vibrational bands to confirm zinc-aspartate coordination are those of the carboxylate group.[2]
-
Asymmetric carboxylate stretching vibration (νₐₛ(COO⁻)): Expected in the range of 1580-1620 cm⁻¹.[2]
-
Symmetric carboxylate stretching vibration (νₛ(COO⁻)): Expected in the range of 1400-1420 cm⁻¹.[2] The shift of these bands compared to free aspartic acid is indicative of coordination with the zinc ion.
¹H and ¹³C NMR spectroscopy can be used to characterize the structure of zinc aspartate in solution.
Methodology:
-
Solvent: Deuterium oxide (D₂O) is a suitable solvent.
-
Instrumentation: A standard high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Collection: Acquire ¹H and ¹³C NMR spectra at room temperature.
Expected Spectral Features: The NMR spectra of zinc aspartate will show characteristic shifts for the protons and carbons of the aspartate ligand. The coordination with zinc will influence the chemical shifts compared to free aspartic acid. Specific peak assignments would require detailed 2D NMR experiments, but the overall spectra will confirm the presence of the aspartate backbone.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of zinc aspartate.
Methodology: A detailed protocol for the synthesis of single crystals of a homochiral three-dimensional zinc aspartate framework has been reported. This involves a solvothermal method using zinc carbonate, L-aspartic acid, and 4,4'-bipyridyl in a water/methanol mixture. The resulting crystals can then be analyzed using a single-crystal X-ray diffractometer. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.
Biological Signaling Pathways and Interactions
The biological effects of zinc aspartate are primarily attributed to the zinc ion, with the aspartate ligand potentially enhancing its absorption and bioavailability.
Modulation of T-Cell Activity and Cytokine Signaling
Zinc aspartate has been shown to modulate the immune response by affecting T-cell function.
-
Inhibition of T-Cell Proliferation: Zinc aspartate can suppress the proliferation of both freshly stimulated and pre-activated human T-cells in a dose-dependent manner.[10][11][12]
-
Cytokine Production: It significantly inhibits the production of pro-inflammatory Th1 cytokines such as IL-2 and IFN-γ, as well as Th17 cytokines.[10][12][13] Conversely, it can also reduce the production of some anti-inflammatory cytokines like IL-10.[10] Interestingly, it has been observed to induce the secretion of IL-16.[10]
Figure 2: Signaling pathway of Zinc Aspartate's effect on T-Cells.
Interaction with NMDA Receptors
Zinc ions are known to be potent modulators of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and neurotransmission. Zinc acts as a noncompetitive antagonist of the NMDA receptor.[1] Specifically, zinc has a high-affinity binding site on the NR2A subunit of the NMDA receptor, and this interaction is crucial for its inhibitory effects.[10][14] The binding of zinc to the NR2A subunit enhances proton inhibition of the receptor, leading to a decrease in channel open probability.[10]
Figure 3: Zinc Aspartate's interaction with the NMDA receptor.
Experimental Workflow for Assessing Bioactivity
A common method to assess the effect of zinc aspartate on cell viability and proliferation is the MTT assay.
Protocol for MTT Assay:
-
Cell Culture: Plate cells (e.g., T-cells) in a 96-well plate at a suitable density and culture overnight.
-
Treatment: Treat the cells with varying concentrations of zinc aspartate and control substances.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[15] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Conclusion
Zinc aspartate is a chemically distinct form of zinc with important implications for nutritional and therapeutic applications. Its chelated structure influences its physical properties and is thought to enhance its bioavailability. The experimental protocols and structural information provided in this guide offer a foundation for researchers and drug development professionals working with this compound. Further research is warranted to fully elucidate its quantitative chemical properties, explore its diverse crystalline forms, and further detail its specific interactions with biological signaling pathways.
References
- 1. Zinc inhibition of rat NR1/NR2A N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zinc L-aspartate - Wikipedia [en.wikipedia.org]
- 3. Zinc Aspartate Induces IL-16 Secretion and Apoptosis in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. wbcil.com [wbcil.com]
- 6. Zinc Aspartate - Cortex Chemicals [cortexch.com]
- 7. Zinc Aspartate | C8H12N2O8Zn | CID 56841018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy Zinc L-aspartate | 36393-20-1 [smolecule.com]
- 9. Zinc aspartate suppresses T cell activation in vitro and relapsing experimental autoimmune encephalomyelitis in SJL/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zinc inhibition of rat NR1/NR2A N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Zinc aspartate suppresses proliferation and Th1/Th2/Th17 cytokine production of pre-activated human T cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Zinc alleviates pain through high-affinity binding to the NMDA receptor NR2A subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
